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Compound of Interest

Compound Name: 2-Fluoro-4-nitrophenol

Cat. No.: B1220534

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-nitrophenol (CAS No. 403-19-0), a key intermediate in various chemical syntheses.
The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), serves as a critical reference for researchers, scientists, and
professionals in drug development and materials science.

Introduction

2-Fluoro-4-nitrophenol is an aromatic organic compound with the molecular formula
CeHaFNO:s. Its structure, characterized by a phenol ring substituted with a fluorine atom and a
nitro group, makes it a valuable building block in the synthesis of pharmaceuticals and other
specialty chemicals. Accurate and detailed spectroscopic data are essential for its
identification, purity assessment, and the elucidation of its role in chemical reactions. This
guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with
experimental protocols and a logical workflow for its spectroscopic characterization.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for 2-Fluoro-
4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1220534?utm_src=pdf-interest
https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/product/b1220534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-Fluoro-
4-nitrophenol. The following tables summarize the tH, 13C, and °F NMR data.

Table 1: *H NMR Data for 2-Fluoro-4-nitrophenol[1][2]

Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

11.2 (broad s) Singlet - OH
J(H,H) =9.2, J(H,F) =

8.15 Doublet of doublets 30 H-3
JH,H)=9.2, J(H,H) =

8.05 Doublet of doublets g H-5

7.35 Triplet J(H,H)=9.2 H-6

Solvent: DMSO-ds

Table 2: 13C NMR Data for 2-Fluoro-4-nitrophenol

Chemical Shift (d) ppm Assignment
163.7 C-1 (C-OH)
155.0 (d, 1J(C,F) = 245 Hz) C-2 (C-F)
140.0 C-4 (C-NO2)
126.0 (d, 3J(C,F) = 10 Hz) C-5

118.0 (d, 2J(C,F) = 25 Hz) C-3

115.5 (d, 4J(C,F) = 3 Hz) C-6

Solvent: DMSO-ds

Table 3: 1°F NMR Data for 2-Fluoro-4-nitrophenol[3]
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Chemical Shift (6) ppm

-118.5

Solvent: CDCl3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in 2-Fluoro-4-
nitrophenol. The solid-state spectrum was obtained using the Attenuated Total Reflectance
(ATR) technique.[4]

Table 4: IR Absorption Data for 2-Fluoro-4-nitrophenol([4]

Wavenumber (cm~—2) Intensity Assignment
3300-3500 Broad O-H stretch

1580 Strong Asymmetric NOz2 stretch
1520 Strong Aromatic C=C stretch
1340 Strong Symmetric NOz2 stretch
1250 Strong C-O stretch

1100 Strong C-F stretch

830 Strong C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2-Fluoro-4-nitrophenol. The data presented was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).[5]

Table 5: Mass Spectrometry Data for 2-Fluoro-4-nitrophenol[5]
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miz Relative Intensity (%) Assighment

157 100 [M]* (Molecular ion)
127 30 [M - NOJ*

111 15 [M - NO]*

99 40 [M - NO - COJ*

83 25 [CsH3FO]*

75 50 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-

Fluoro-4-nitrophenol.

NMR Spectroscopy

Sample Preparation: A solution of 2-Fluoro-4-nitrophenol (5-10 mg) was prepared by
dissolving the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a
standard 5 mm NMR tube. For 1°F NMR, deuterated chloroform (CDCIs) was used as the
solvent.

Instrumentation: *H, 13C, and °F NMR spectra were recorded on a 400 MHz spectrometer.
Data Acquisition:

o 'H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s,
and 16 scans.

o 183C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2
s, and 1024 scans. Proton decoupling was applied.

o 1°F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1
s, and 64 scans.
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o Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual
solvent peak (DMSO at 2.50 ppm for *H and 39.52 ppm for 3C; CDCls at 7.26 ppm for tH
and 77.16 ppm for 13C).

IR Spectroscopy

o Sample Preparation: A small amount of solid 2-Fluoro-4-nitrophenol was placed directly
onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: The IR spectrum was recorded on an FT-IR spectrometer equipped with a
DuraSamplIR Il ATR accessory.[4]

o Data Acquisition: The spectrum was acquired over the range of 4000-600 cm~! with a
resolution of 4 cm~*. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal was recorded prior to the sample
measurement.

o Data Processing: The resulting interferogram was Fourier transformed to produce the
infrared spectrum, which was then baseline-corrected.

Mass Spectrometry

o Sample Preparation: A dilute solution of 2-Fluoro-4-nitrophenol was prepared in methanol
at a concentration of approximately 1 mg/mL.

 Instrumentation: The analysis was performed on a Gas Chromatograph coupled to a Mass
Spectrometer (GC-MS).

o Chromatographic Conditions:

[¢]

Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 pm film thickness.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

(¢]

Injection: 1 pL of the sample was injected in splitless mode.
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o Oven Temperature Program: The oven temperature was initially held at 50°C for 2
minutes, then ramped to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.

e Mass Spectrometric Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o Source Temperature: 230°C.
o Quadrupole Temperature: 150°C.

o Data Processing: The acquired data was processed using the instrument's software to
identify the peaks and their relative intensities.

Workflow Visualization

The logical workflow for the comprehensive spectroscopic analysis of 2-Fluoro-4-nitrophenol
is depicted in the following diagram.
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Spectroscopic Analysis Workflow for 2-Fluoro-4-nitrophenol
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Caption: Spectroscopic analysis workflow for 2-Fluoro-4-nitrophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-4-nitrophenol: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220534#spectroscopic-data-for-2-fluoro-4-
nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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